molecular formula C16H14Br2N4 B2928474 6,14-Dihydropyrido[2',1':2,3]imidazo[1,5-a]pyrido[2',1':2,3]imidazo[1,5-d]pyrazine-8,16-diium bromide CAS No. 474878-42-7

6,14-Dihydropyrido[2',1':2,3]imidazo[1,5-a]pyrido[2',1':2,3]imidazo[1,5-d]pyrazine-8,16-diium bromide

Cat. No. B2928474
CAS RN: 474878-42-7
M. Wt: 422.124
InChI Key: OLLHPLQZLXVDEC-UHFFFAOYSA-L
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Description

Imidazo-pyridine derivatives have attracted attention due to their unique chemical structure and versatility . They play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cells .


Synthesis Analysis

A novel group of 5,6-dihydropyrido[2’,1’:2,3]imidazo[4,5-c]quinoline was prepared via a microwave-assisted one-pot telescopic approach . The synthetic sequence involves the formation of an amine precursor of imidazo pyridine via condensation and reduction under microwave irradiation .


Molecular Structure Analysis

The structural resemblance between the fused imidazo-pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .


Chemical Reactions Analysis

The synthetic sequence involves the formation of an amine precursor of imidazo pyridine via condensation and reduction under microwave irradiation . Subsequently, the Pictet-Spengler cyclization reaction occurs with ketones (cyclic or acyclic) to obtain substituted 5,6-dihydropyrido[2’,1’:2,3]imidazo[4,5-c]quinolines in excellent yields .


Physical And Chemical Properties Analysis

Imidazo-pyridine derivatives have unique chemical structures and versatility . They have the ability to influence many cellular pathways necessary for the proper functioning of cells .

Scientific Research Applications

Synthesis and Anticancer Applications

  • Compounds related to the 6,14-Dihydropyrido[2',1':2,3]imidazo[1,5-a]pyrido[2',1':2,3]imidazo[1,5-d]pyrazine-8,16-diium bromide, specifically imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, have shown significant anticancer properties. They act as mitotic inhibitors and display antitumor activity in mice, indicating potential for therapeutic application in cancer treatment (Temple et al., 1987).

Fluorescent Recognition and Logic Gate Functions

  • Novel fluorescent derivatives of pyrido[1′,2′: 1,2]imidazo[4,5-b]pyrazine, with a crown ether side-arm, can function as an AND logic gate. These compounds recognize alkaline earth metal cations and thiocyanate anions simultaneously, leading to fluorescence quenching output (Iwata & Tanaka, 1995).

Synthesis of Fused Heterocycles

  • The compound can be utilized in synthesizing new heterocyclic compounds. For example, fused heterocycles like imidazo[1,2‐a]pyridine, pyrazolo[5,1‐a]imidazole, and quinazolinone were synthesized using related compounds (Abdelhamid et al., 1992).

Green Chemistry and Medicinal Applications

  • Catalyst-free heteroannulation reactions of similar compounds under microwave irradiation in a green solvent have been developed. This process is environmentally friendly and has implications in anti-inflammatory and antimicrobial drug discovery (Rao et al., 2018).

Antimicrobial Activity

  • Imidazo[1,2-a]pyridines and related compounds have shown antimicrobial properties. This is significant for the development of new antibacterial agents (Abunada et al., 2008).

Molecular Interaction Studies

  • The noncovalent interactions of imidazo[1,2-a]pyrazines with silver clusters have been studied using density functional theory. This research provides insights into molecular interactions and is crucial for analytical applications involving these compounds (Contreras‐Torres, 2019).

Theoretical Mechanistic Study

  • Studies on imidazo[1,2-a]pyrazine-3,6-diones, derived from alpha-amino acids, have been conducted to understand the mechanisms of their formation. This research is important for the theoretical understanding of the chemistry of such compounds (Contreras‐Torres & Basiuk, 2006).

Diverse Chemical Synthesis

  • The compound is useful in the synthesis of diverse chemical structures, such as 6,7-Dihydropyrido[3′,2′:4,5]imidazo[1,2-d][1,4]benzodiazepines. This demonstrates its utility in creating a wide range of novel chemical entities for various applications (Mujumdar et al., 2014).

Mechanism of Action

The novel compounds exhibit similar or higher potency than ebselen, an established drug with antioxidant activity, in the cells against MPP±induced total cellular superoxide production and cell death . They exhibit a significantly higher capacity to reduce mitochondrial superoxide and preserve mitochondrial membrane potential .

properties

IUPAC Name

3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4.2BrH/c1-3-7-17-9-13-12-20-14(11-19(13)15(17)5-1)10-18-8-4-2-6-16(18)20;;/h1-10H,11-12H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLHPLQZLXVDEC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C[N+]3=CC=CC=C3N2CC4=C[N+]5=CC=CC=C5N41.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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